Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound characterized by its unique tetrahydropyrimidine structure. It is part of a class of compounds known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is , with a molecular weight of approximately 336.40 g/mol .
This compound is classified as an ester due to the presence of the carboxylate functional group. Its synthesis typically involves multi-step organic reactions. The compound has been studied for its potential interactions with biological targets, such as enzymes and receptors, making it of interest in medicinal chemistry and pharmacology .
The synthesis of Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate generally follows these steps:
Industrial production may involve optimized methods for large-scale synthesis, including continuous flow reactors to enhance yield and consistency .
The molecular structure of Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate features several key components:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.40 g/mol |
IUPAC Name | Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
InChI | InChI=1S/C18H24N2O4/c1-4-5... |
SMILES | CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C |
Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions typical for esters and heterocycles:
The mechanism of action for Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific biological targets:
Understanding these mechanisms is crucial for optimizing its therapeutic potential in various applications .
The physical properties of Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
The chemical properties encompass its reactivity patterns typical for esters and heterocycles, including hydrolysis and nucleophilic substitution.
Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications in various fields:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0